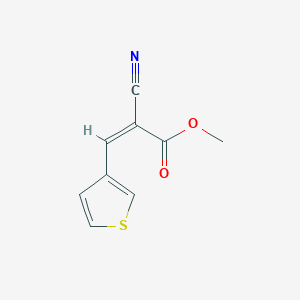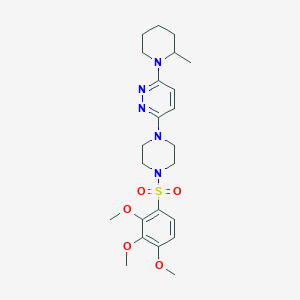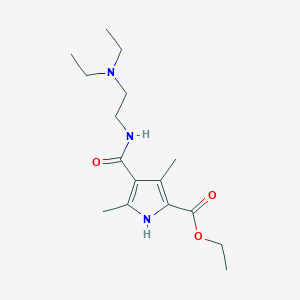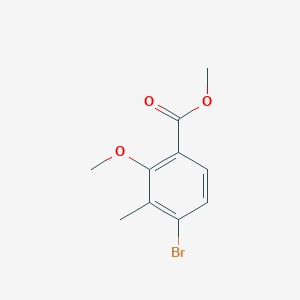![molecular formula C20H23ClN2O2 B2515521 3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide CAS No. 2034430-52-7](/img/structure/B2515521.png)
3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide is a synthetic molecule that may be related to various pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as α-amylase inhibition, antioxidant, anticancer, antibacterial, and antifungal properties.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases followed by cyclocondensation with triethylamine and chloroacetyl chloride, as seen in the synthesis of N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives . This method could potentially be adapted for the synthesis of the compound , considering the presence of the azetidine and chlorophenyl groups.
Molecular Structure Analysis
Molecular structures of similar compounds have been confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry . These techniques would likely be applicable in determining the structure of 3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of Schiff bases and subsequent reactions with chloroacetyl chloride . Additionally, the reaction of benzazetines with organolithium reagents indicates the potential for selective halogen substitution, which could be relevant for modifying the structure of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized in the context of their biological activities. For example, the antioxidant activity of certain propanehydrazide derivatives was found to be higher than that of ascorbic acid . Antibacterial and antifungal activities were also observed in thiazolidine-based propanamides . These findings suggest that the compound may also possess notable physical and chemical properties that could be explored for various biological applications.
Scientific Research Applications
Pharmacological Interaction Studies
One area of research involves examining the pharmacological interactions between drugs, such as the interaction between MDMA (Ecstasy) and paroxetine, a selective serotonin reuptake inhibitor. This study aimed to evaluate the pharmacodynamic and pharmacokinetic interaction between these substances in humans, revealing that pre-treatment with paroxetine significantly attenuates the physiological and psychological effects of MDMA. Such studies highlight the importance of understanding drug interactions, which could be relevant when considering the applications of new chemical compounds in pharmacology (Farré et al., 2007).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of compounds provides crucial information about how drugs are processed in the body. For example, a study on the metabolism of chlorphenoxamine metabolites in human urine identified several metabolites and their conjugates, contributing to our understanding of the drug's metabolic pathways. Such insights are vital for developing new drugs and predicting their behavior in the human body (Goenechea et al., 1987).
Effects on Specific Biological Targets
Investigations into the effects of compounds on specific biological targets, such as serotonin and dopamine receptors, are fundamental in drug development. For instance, studies on the reinforcing, subjective, and physiological effects of MDMA compared to d-amphetamine and mCPP (a serotonin releasing agent) shed light on the mechanisms underlying drug effects. This research helps in understanding the psychoactive properties of compounds and their potential therapeutic applications (Tancer & Johanson, 2003).
Chemopreventive Research
Research into chemopreventive agents, such as retinoids in the prevention of breast cancer, illustrates the application of chemical compounds in disease prevention. Fenretinide (4-HPR) has been studied for its effectiveness in reducing the incidence of breast cancer, showcasing the potential of chemical compounds in preventive medicine (Veronesi et al., 1992).
properties
IUPAC Name |
3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-14-11-15(3-9-19(14)21)4-10-20(24)22-16-5-7-17(8-6-16)23-12-18(13-23)25-2/h3,5-9,11,18H,4,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLGRTLYCHGVQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC2=CC=C(C=C2)N3CC(C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)


![2-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2515441.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

methylidene}anilinium iodide](/img/structure/B2515446.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515448.png)

![1-(4-ethylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2515453.png)
![Methyl 2-{[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2515455.png)
![1-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2515458.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2515460.png)